2-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with a unique molecular structure. It is characterized by the presence of an iodine atom, a thiadiazole ring, and an aniline group. This compound is often used as a building block in various chemical syntheses and has applications in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the iodination of aniline derivatives followed by the introduction of the thiadiazole ring. The reaction conditions often require the use of iodine or iodinating agents in the presence of a catalyst. The process may also involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring or the aniline group.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like Grignard reagents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Similar in structure but lacks the thiadiazole ring.
2-Aminoiodobenzene: Another iodine-substituted aniline derivative.
2-Iodobenzenamine: Similar to 2-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline but without the thiadiazole ring.
Uniqueness
This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other iodine-substituted aniline derivatives and contributes to its versatility in various applications.
Properties
Molecular Formula |
C9H8IN3S |
---|---|
Molecular Weight |
317.15 g/mol |
IUPAC Name |
2-iodo-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8IN3S/c10-8-3-1-2-4-9(8)11-5-7-6-14-13-12-7/h1-4,6,11H,5H2 |
InChI Key |
VJLXNMDQRXLZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSN=N2)I |
Origin of Product |
United States |
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